molecular formula C19H11ClFNO B5733646 2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile

2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile

Cat. No. B5733646
M. Wt: 323.7 g/mol
InChI Key: IWPPIMNHGGTATJ-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile, also known as CF3, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development. CF3 is a member of the acrylonitrile family and is a potent inhibitor of certain enzymes that play a critical role in various physiological and biochemical processes.

Mechanism of Action

2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile works by binding to specific enzymes and inhibiting their activity. This process prevents the enzymes from carrying out their normal functions, which can lead to a range of physiological and biochemical effects. 2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile has been shown to be particularly effective in inhibiting enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. 2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile has also been shown to have potential applications in the treatment of other diseases, including cardiovascular disease, neurological disorders, and autoimmune diseases.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile has several advantages for use in lab experiments. It is a potent inhibitor of certain enzymes, which makes it a valuable tool for studying the role of these enzymes in various physiological and biochemical processes. 2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also limitations to the use of 2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile in lab experiments. It can be challenging to work with 2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile due to its chemical properties, which can make it difficult to handle and store. Additionally, 2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile can be expensive to produce, which can limit its availability for use in lab experiments.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile. One potential area of research is the development of new drugs that target specific enzymes that 2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile inhibits. Another potential area of research is the development of new synthesis methods for 2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile that are more efficient and cost-effective. Additionally, researchers may continue to study the biochemical and physiological effects of 2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile to better understand its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing 2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile is through the use of a multi-step reaction process that involves the use of various reagents and catalysts. This process is often carried out under carefully controlled conditions to ensure the purity and quality of the final product.

Scientific Research Applications

2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile has been extensively studied for its potential applications in drug development. It has been shown to be a potent inhibitor of certain enzymes that play a critical role in various physiological and biochemical processes. 2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile has been shown to be effective in inhibiting the activity of enzymes involved in cancer cell growth, inflammation, and other diseases.

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClFNO/c20-16-6-4-13(5-7-16)15(12-22)11-18-8-9-19(23-18)14-2-1-3-17(21)10-14/h1-11H/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPPIMNHGGTATJ-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)furan-2-yl]prop-2-enenitrile

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